6-Hydroxyetodolac
6-Hydroxyetodolac
6-hydroxy Etodolac is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) and COX inhibitor etodolac. 6-hydroxy Etodolac induces false-positive reactions in diazo diagnostic tests for bilirubin in urine.
6-Hydroxyetodolac belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives. Indolyl carboxylic acids and derivatives are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring. 6-Hydroxyetodolac is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-Hydroxyetodolac has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 6-hydroxyetodolac is primarily located in the cytoplasm and membrane (predicted from logP).
6-Hydroxyetodolac belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives. Indolyl carboxylic acids and derivatives are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring. 6-Hydroxyetodolac is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-Hydroxyetodolac has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 6-hydroxyetodolac is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
101901-06-8
VCID:
VC21156701
InChI:
InChI=1S/C17H21NO4/c1-3-10-7-11(19)8-13-12-5-6-22-17(4-2,9-14(20)21)16(12)18-15(10)13/h7-8,18-19H,3-6,9H2,1-2H3,(H,20,21)
SMILES:
CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O
Molecular Formula:
C17H21NO4
Molecular Weight:
303.35 g/mol
6-Hydroxyetodolac
CAS No.: 101901-06-8
Cat. No.: VC21156701
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 6-hydroxy Etodolac is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) and COX inhibitor etodolac. 6-hydroxy Etodolac induces false-positive reactions in diazo diagnostic tests for bilirubin in urine. 6-Hydroxyetodolac belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives. Indolyl carboxylic acids and derivatives are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring. 6-Hydroxyetodolac is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-Hydroxyetodolac has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 6-hydroxyetodolac is primarily located in the cytoplasm and membrane (predicted from logP). |
|---|---|
| CAS No. | 101901-06-8 |
| Molecular Formula | C17H21NO4 |
| Molecular Weight | 303.35 g/mol |
| IUPAC Name | 2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
| Standard InChI | InChI=1S/C17H21NO4/c1-3-10-7-11(19)8-13-12-5-6-22-17(4-2,9-14(20)21)16(12)18-15(10)13/h7-8,18-19H,3-6,9H2,1-2H3,(H,20,21) |
| Standard InChI Key | GQHWDDBALZVXBU-UHFFFAOYSA-N |
| SMILES | CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O |
| Canonical SMILES | CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator